A Technical Guide to the Chemical Properties and Applications of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
A Technical Guide to the Chemical Properties and Applications of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Abstract: This technical guide provides a comprehensive analysis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The document delineates its core physicochemical properties, proposes a robust synthetic pathway, and explores its chemical reactivity and broad synthetic utility. By leveraging its unique structural features—a biologically active pyrazole core, a bioisosteric difluoromethyl group, and a synthetically versatile iodo substituent—this molecule serves as a strategic building block for the development of novel, high-value chemical entities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile intermediate.
Core Compound Profile and Structural Rationale
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a strategically designed heterocyclic building block. Its value is derived from the synergistic combination of its three key structural motifs. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The introduction of a difluoromethyl (CF2H) group at the N1 position is a modern medicinal chemistry tactic used to modulate physicochemical properties.[5] Compared to the more common trifluoromethyl (CF3) group, the CF2H moiety is less lipophilic and can function as a lipophilic hydrogen bond donor, potentially enhancing target engagement and improving pharmacokinetic profiles.[5]
Crucially, the iodine atom at the C4 position acts as a versatile synthetic handle. The carbon-iodine bond is readily activated in transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents and the construction of complex molecular architectures.[1][6] The C5-methyl group further influences the molecule's electronic and steric properties.[7]
Physicochemical Data
The fundamental properties of the title compound are summarized below. These values are critical for planning synthetic transformations, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅F₂IN₂ | [7][8] |
| Molecular Weight | 258.01 g/mol | [7][8] |
| Appearance | Crystals or yellow powder | [7][8] |
| MDL Number | MFCD21364399 | [8][9][10] |
| SMILES | Cc1c(I)cnn1C(F)F | [8][9] |
| InChI Key | PMHORGQIWZDIFV-UHFFFAOYSA-N | [8][9] |
Proposed Synthesis and Purification Protocol
While a specific, peer-reviewed synthesis for 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is not extensively documented, a reliable and efficient two-step pathway can be designed based on established methodologies for pyrazole modification. The proposed route begins with the commercially available starting material, 5-methyl-1H-pyrazole.
The logic of this synthetic sequence is to first install the robust iodo group onto the electron-rich pyrazole ring, followed by the N-difluoromethylation. Performing the iodination first prevents potential side reactions that could occur on a more complex, difluoromethylated substrate and simplifies purification of the key intermediate.
Caption: Proposed two-step synthesis of the title compound.
Step 1: Synthesis of 4-Iodo-5-methyl-1H-pyrazole
This initial step involves the regioselective iodination of 5-methyl-1H-pyrazole at the C4 position. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild reaction conditions and high efficiency for iodinating electron-rich heterocycles, minimizing the formation of byproducts.[1][6]
Methodology:
-
To a solution of 5-methyl-1H-pyrazole (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining NIS, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 4-iodo-5-methyl-1H-pyrazole, which can be used directly in the next step or purified further by column chromatography.
Step 2: N-Difluoromethylation
The second step introduces the difluoromethyl group onto the nitrogen of the pyrazole ring. We propose using diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) as a difluorocarbene precursor. This reagent is favored for its stability, ease of handling, and its ability to effect N-difluoromethylation under relatively mild, base-promoted conditions, offering an environmentally benign alternative to ozone-depleting sources.[11][12]
Methodology:
-
To a solution of 4-iodo-5-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq) as the base.
-
Add diethyl bromodifluoromethylphosphonate (1.5 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The final compound is purified using silica gel column chromatography.[13] A gradient elution system, typically starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, is effective for separating the target compound from residual starting materials and byproducts.[13] Fractions containing the pure product are identified by TLC, combined, and the solvent is removed via rotary evaporation to yield 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole as a crystalline solid.[8]
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not publicly available, its characteristic NMR signatures can be reliably predicted based on data from structurally analogous compounds and fundamental principles.[14][15] Such analysis is crucial for reaction monitoring and quality control.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment & Rationale |
| ¹H NMR | ~7.6 | s | - | H3 : The sole proton on the pyrazole ring, deshielded by the adjacent nitrogen and iodine. |
| ~7.0 - 7.5 | t | JHF ≈ 55-60 | CHF₂ : A characteristic triplet due to coupling with two equivalent fluorine atoms. | |
| ~2.4 | s | - | CH₃ : Protons of the C5-methyl group. | |
| ¹³C NMR | ~145 | s | - | C5 : Carbon bearing the methyl group. |
| ~140 | s | - | C3 : Carbon bearing the H3 proton. | |
| ~115 | t | JCF ≈ 230-240 | CHF₂ : Carbon of the difluoromethyl group, split into a triplet by the two attached fluorine atoms. | |
| ~65 | s | - | C4 : Carbon bearing the iodine atom; its shift is significantly influenced by the heavy atom effect. | |
| ~15 | s | - | CH₃ : Carbon of the methyl group. | |
| ¹⁹F NMR | ~ -90 to -120 | d | JFH ≈ 55-60 | CHF₂ : A doublet due to coupling with the single proton of the difluoromethyl group. |
Chemical Reactivity and Synthetic Utility
The primary synthetic value of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole lies in the reactivity of its C4-iodo group. This functionality serves as an exceptionally effective linchpin for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C, C-N, and C-O bonds. This capability positions the molecule as a powerful scaffold for generating diverse libraries of compounds for high-throughput screening in drug discovery programs.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 1354705-44-4: 1-(Difluoromethyl)-4-iodo-5-methyl-1H-py… [cymitquimica.com]
- 8. 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole(1206640-82-5) 1H NMR [m.chemicalbook.com]
- 15. 1-(difluoroMethyl)-4-iodo-1H-pyrazole(1041205-43-9) 1H NMR [m.chemicalbook.com]
